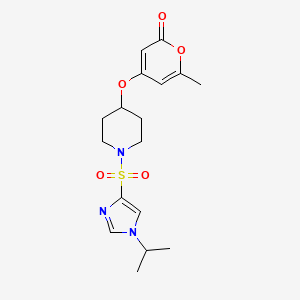

![molecular formula C17H12N4O2S B2726004 N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206992-64-4](/img/structure/B2726004.png)

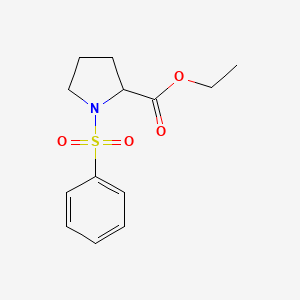

N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been described . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

The molecular structure of similar compounds exhibits interesting properties. For example, the benzo[c][1,2,5]thiadiazole (BTZ) motif in electron donor–acceptor (D–A) systems has been extensively researched for use in photovoltaics or as fluorescent sensors . The molecule exhibits aggregated-induced emission (AIE) properties, which are attributed to its photoactive BTZ core and nonplanar geometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the cross-coupling reactions of dibromide have been explored, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo[c][1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .Scientific Research Applications

Antimalarial Applications

The compound is linked to the antimalarial drug primaquine . This suggests that it could potentially be used in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Anti-Inflammatory Properties

The compound exhibits anti-inflammatory properties . This means it could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis .

Antioxidant Properties

The compound also exhibits antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Cardioprotective Properties

The compound has been shown to have cardioprotective properties . This suggests that it could potentially be used in the treatment or prevention of heart disease .

Anti-Osteoarthritis Activity

The compound has been shown to have anti-osteoarthritis activity . This suggests that it could potentially be used in the treatment of osteoarthritis, a type of arthritis that occurs when flexible tissue at the ends of bones wears down .

Anticancer Activity

The compound has been shown to have anticancer activity . This suggests that it could potentially be used in the treatment of various types of cancer .

Mechanism of Action

Future Directions

The future directions for the research and development of similar compounds are promising. For instance, a thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials . Furthermore, their use as potential visible-light organophotocatalysts has not received any in-depth study, indicating a potential area for future research .

properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-23-12-7-10-3-2-6-18-16(10)15(9-12)19-17(22)11-4-5-13-14(8-11)21-24-20-13/h2-9H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHMVFKYUOXNFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2725928.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2725929.png)

![3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2725930.png)

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2725934.png)

![1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2725939.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2725943.png)